molecular formula C8H4FI B15086911 1-Fluoro-3-(iodoethynyl)benzene

1-Fluoro-3-(iodoethynyl)benzene

Cat. No.: B15086911
M. Wt: 246.02 g/mol
InChI Key: QZXPGJSXTOUDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(iodoethynyl)benzene is an organic compound with the molecular formula C8H4FI It is a derivative of benzene, where a fluorine atom and an iodoethynyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(iodoethynyl)benzene can be synthesized through a photoinduced inverse Sonogashira coupling reaction. This method involves the coupling of iodoalkynes with (hetero)arenes or alkenes under visible-light irradiation . The reaction typically employs a catalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 under blue LED irradiation (λmax = 460 nm) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(iodoethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-3-(iodoethynyl)benzene is unique due to the presence of both fluorine and iodoethynyl groups, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C8H4FI

Molecular Weight

246.02 g/mol

IUPAC Name

1-fluoro-3-(2-iodoethynyl)benzene

InChI

InChI=1S/C8H4FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H

InChI Key

QZXPGJSXTOUDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C#CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.